The compound is cataloged under the Chemical Abstracts Service number 398119-27-2 and is available from various chemical suppliers, including Sigma-Aldrich and AChemBlock . It falls under the broader category of aromatic carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3-Bromo-5-formylbenzoic acid can be achieved through several methods, with one common approach involving the bromination of 5-formylbenzoic acid.
This method has been reported to yield the desired compound with high efficiency, often exceeding 90% yield .
The molecular structure of 3-Bromo-5-formylbenzoic acid can be described as follows:
O=CC1=CC(Br)=CC(C(=O)O)=C1
3-Bromo-5-formylbenzoic acid participates in various chemical reactions due to its electrophilic nature:
These reactions are significant for creating more complex molecules in synthetic organic chemistry .
The mechanism of action for 3-Bromo-5-formylbenzoic acid primarily revolves around its electrophilic sites:
This reactivity profile allows for diverse applications in medicinal chemistry and materials science .
3-Bromo-5-formylbenzoic acid has several significant applications across various fields:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9